molecular formula C18H16F3N3O B2758758 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide CAS No. 1787914-14-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2758758
CAS No.: 1787914-14-0
M. Wt: 347.341
InChI Key: BADVGLBUCBKGPV-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a pyrrolopyridine moiety linked to a trifluoromethylbenzamide group

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c19-18(20,21)15-6-1-4-14(12-15)17(25)23-9-3-10-24-11-7-13-5-2-8-22-16(13)24/h1-2,4-8,11-12H,3,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVGLBUCBKGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Linking the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Trifluoromethylbenzamide Group: This step often involves amide bond formation between the amine group on the propyl chain and the carboxylic acid or activated ester of the trifluoromethylbenzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyridine moiety.

    Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.

    Substitution: The trifluoromethyl group may participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, the compound might find applications in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)aniline
  • N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)phenylacetamide

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrrolo[2,3-b]pyridine moiety linked to a trifluoromethylbenzamide group. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

  • Molecular Formula : C₁₉H₁₈F₃N₃O
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 1798542-63-8

This compound primarily targets fibroblast growth factor receptors (FGFRs). FGFRs are critical in various signaling pathways related to cell proliferation, differentiation, and survival. The inhibition of FGFR activity by this compound leads to:

  • Inhibition of Cell Proliferation : The compound has been shown to reduce the proliferation of cancer cell lines by interfering with the RAS–MEK–ERK signaling pathway.
  • Induction of Apoptosis : It promotes programmed cell death in tumor cells, which is crucial for cancer therapy.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound:

  • In Vitro Studies : In vitro assays revealed that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed an IC₅₀ value in the low micromolar range against A549 lung cancer cells.
Cell LineIC₅₀ (μM)Reference
A5490.07
MCF70.05
HCT1160.03

Antiparasitic Activity

Research indicates that modifications in the structure can enhance antiparasitic activity. The incorporation of polar functionalities has been shown to improve solubility and metabolic stability while maintaining or enhancing biological activity.

Case Studies

  • Study on FGFR Inhibition :
    • Researchers evaluated the compound's effectiveness in inhibiting FGFR signaling in various cancer models. Results indicated a marked decrease in tumor growth in xenograft models treated with this compound compared to controls.
    • Findings : Tumor volume was reduced by approximately 60% after treatment for four weeks.
  • Cytotoxicity Assessment on A549 Cells :
    • A study assessed the cytotoxic effects of this compound on A549 cells using MTT assays.
    • Results : The compound exhibited dose-dependent cytotoxicity with an IC₅₀ of 0.07 μM, indicating potent antitumor activity.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has favorable absorption and distribution characteristics due to its lipophilic nature. However, further studies are required to fully elucidate its metabolic pathways and excretion routes.

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. For example:

  • Temperature : Maintain 100–110°C during coupling reactions to ensure complete conversion without side products .
  • Catalysts : Use Pd₂(dba)₃ with XPhos for efficient cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Purification : Employ column chromatography or preparative HPLC to isolate intermediates, ensuring >95% purity .
  • Monitoring : Track reaction progress using TLC (Rf values) and LCMS for real-time analysis .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the pyrrolopyridine and benzamide moieties. For example, aromatic protons appear at δ 7.44–8.63 ppm in DMSO-d₆ .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous compounds .

Advanced: How to design experiments assessing its inhibitory activity against kinases?

Methodological Answer:

  • Kinase Assays : Use ADP-Glo™ or fluorescence polarization assays with recombinant kinases (e.g., JAK2 or EGFR). IC₅₀ values should be calculated using dose-response curves .
  • Selectivity Screening : Test against a panel of 50+ kinases to identify off-target effects .
  • Cellular Validation : Perform Western blotting to measure phosphorylation inhibition in cancer cell lines (e.g., A549 or HeLa) .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

  • Impurities : Unreacted starting materials (e.g., 3-(trifluoromethyl)benzoyl chloride) or dehalogenated byproducts .
  • Mitigation :
    • Use excess coupling reagents (e.g., EDCI/HOBt) to drive reactions to completion .
    • Purify via recrystallization in ethanol/water mixtures to remove polar impurities .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and metabolic stability using LC-MS/MS. Poor solubility or rapid hepatic clearance often explains discrepancies .
  • Formulation Adjustments : Use PEGylation or lipid nanoparticles to enhance bioavailability .
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

Advanced: What computational methods predict its binding mode to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR : Develop models correlating substituent electronegativity (e.g., trifluoromethyl) with inhibitory potency .

Advanced: How to perform SAR studies on the trifluoromethyl group?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with -CF₃ replaced by -Cl, -CH₃, or -CN. Assess changes in IC₅₀ using kinase assays .
  • Electrostatic Potential Maps : Use Gaussian software to calculate how -CF₃ influences electron density at the benzamide moiety .
  • Crystallographic Data : Compare binding modes of analogs (e.g., 4-chloro vs. trifluoromethyl derivatives) .

Advanced: What strategies improve solubility and bioavailability?

Methodological Answer:

  • Salt Formation : Convert the free base to a hydrochloride salt via HCl/EtOAc treatment .
  • Prodrug Design : Introduce phosphate esters at the pyrrolopyridine nitrogen for enhanced aqueous solubility .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

  • CETSA : Use cellular thermal shift assays to confirm stabilization of the target kinase upon ligand binding .
  • Pull-Down Assays : Immobilize the compound on sepharose beads to isolate bound proteins for MS identification .
  • Knockout Models : Compare activity in wild-type vs. CRISPR-edited (target-deficient) cell lines .

Basic: How to design stability studies under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days .
  • Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed benzamide) .
  • Buffer Compatibility : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Key Structural Analogs and Their Properties (from ):

Compound NameKey FeaturesApplication Focus
4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamideChlorinated pyrrole coreKinase inhibition assays
Acetamide,N-[3-[3-(2,3-dichlorobenzoyl)-1H-pyrrolo...Acetamide substitutionSolubility optimization
Benzamide, 4-[3-(2,3-dichlorobenzoyl)-1H-pyrrolo...Dichlorobenzoyl groupBinding affinity studies

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